molecular formula C27H46O2 B13403289 7 beta-Hydroxy Cholesterol

7 beta-Hydroxy Cholesterol

Cat. No.: B13403289
M. Wt: 402.7 g/mol
InChI Key: OYXZMSRRJOYLLO-ISPKDCJXSA-N
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Description

7 beta-Hydroxy Cholesterol is an oxysterol, a derivative of cholesterol formed through the oxidation process. It is a significant compound in the study of cholesterol metabolism and has been linked to various biological processes and diseases. This compound is often found in increased quantities in the body fluids and diseased organs of patients with age-related diseases such as cardiovascular diseases and Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: 7 beta-Hydroxy Cholesterol can be synthesized from cholesterol through enzymatic or non-enzymatic oxidation. The enzymatic pathway involves cholesterol 7 alpha-hydroxylase (CYP7A1), which catalyzes the hydroxylation of cholesterol at the 7th position . Non-enzymatic oxidation can occur through exposure to reactive oxygen species (ROS), leading to the formation of this compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of biotechnological processes, where microbial or enzymatic systems are employed to convert cholesterol into this compound. This method ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 7 beta-Hydroxy Cholesterol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or through enzymatic oxidation using cholesterol oxidase.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride.

    Substitution: Substitution reactions often involve the replacement of the hydroxyl group with other functional groups using appropriate reagents.

Major Products Formed: The major products formed from these reactions include 7-ketocholesterol and other oxidized derivatives of cholesterol .

Properties

Molecular Formula

C27H46O2

Molecular Weight

402.7 g/mol

IUPAC Name

(7R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol

InChI

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h16-18,20-25,28-29H,6-15H2,1-5H3/t18-,20?,21-,22+,23+,24+,25+,26+,27-/m1/s1

InChI Key

OYXZMSRRJOYLLO-ISPKDCJXSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C=C4[C@@]3(CCC(C4)O)C)O)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C

Origin of Product

United States

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